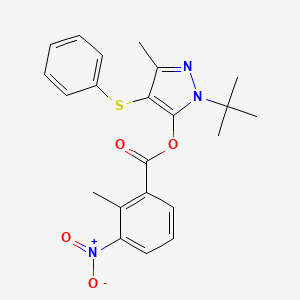

2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

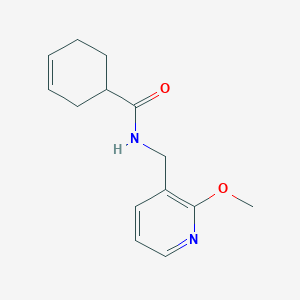

The compound is a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The “2-(Dimethylamino)” part suggests the presence of a dimethylamino group attached to the second carbon of the oxazole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-(dimethylamino)ethyl methacrylate (DMAEMA) have been synthesized through free radical graft copolymerization .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid, focusing on six unique applications:

Drug Delivery Systems

2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid is utilized in the development of advanced drug delivery systems. Its unique chemical structure allows for the formation of stable complexes with various drugs, enhancing their solubility and bioavailability. This compound is particularly useful in creating targeted delivery systems that can release drugs in response to specific physiological conditions, such as pH or temperature changes .

Polymer Synthesis

This compound is a valuable monomer in the synthesis of functional polymers. It can be polymerized to form materials with specific properties, such as hydrophilicity, biocompatibility, and responsiveness to environmental stimuli. These polymers are used in a variety of applications, including biomedical devices, coatings, and sensors .

Bioconjugation

2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid is employed in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, to synthetic molecules. This application is crucial in the development of diagnostic tools and therapeutic agents, where precise and stable conjugation is required to ensure functionality and efficacy .

Catalysis

In the field of catalysis, this compound serves as a ligand in the formation of metal complexes that act as catalysts for various chemical reactions. These catalysts are used in organic synthesis to improve reaction rates and selectivity, making the processes more efficient and sustainable .

Fluorescent Probes

The compound is also used in the design of fluorescent probes for biological imaging. Its ability to form stable fluorescent complexes makes it an excellent candidate for tracking and visualizing biological processes at the cellular and molecular levels. This application is particularly important in research areas such as cell biology and medical diagnostics .

Antimicrobial Agents

Research has shown that derivatives of 2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid exhibit antimicrobial properties. These derivatives can be used to develop new antimicrobial agents that are effective against a broad spectrum of pathogens, including bacteria and fungi. This application is critical in addressing the growing issue of antimicrobial resistance .

Orientations Futures

Propriétés

IUPAC Name |

2-(dimethylamino)-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8(2)6-7-4(3-11-6)5(9)10/h3H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWZFXHKPFYTPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2626771.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2626777.png)

![N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2626781.png)

![(6-Chloro-4-{[2-(4-chlorophenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2626786.png)